Pam3CSK4 TFA

TLR2/TLR1 agonism innate immunity lipopeptide signaling

Pam3CSK4 TFA is the preferred reagent for human TLR2/1 studies. It offers 9-fold greater potency vs. Pam2CSK4 and superior solubility (≥16.67 mg/mL) over the free base, ensuring reliable stock prep and reproducible dose-response in THP-1, PBMCs & HEK-Blue assays. Choose this solubility-optimized TFA salt for consistent TLR2/1 activation in immunology and adjuvant research.

Molecular Formula C83H157F3N10O15S
Molecular Weight 1624.3 g/mol
Cat. No. B8069884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3CSK4 TFA
Molecular FormulaC83H157F3N10O15S
Molecular Weight1624.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C81H156N10O13S.C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);(H,6,7)/t66?,67-,68-,69-,70-,71-,72-;/m0./s1
InChIKeyVUABEPVGXYOKOG-UDFJXRDYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine Trifluoroacetate Salt (Pam3CSK4 TFA): A Defined TLR2/TLR1 Agonist Lipopeptide


S-[2,3-bis[(1-oxohexadecyl)oxy]propyl]-N-(1-oxohexadecyl)-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-L-lysine, trifluoroacetate salt (Pam3CSK4 TFA) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins and acts as a potent agonist at the toll-like receptor 2/1 (TLR2/1) heterodimer [1]. The trifluoroacetate (TFA) salt form of this compound is specifically prepared to improve aqueous solubility and handling reproducibility compared to the free base . As a chemically defined TLR2/1 ligand, it is widely used in innate immunity research, vaccine adjuvant development, and studies of host-pathogen interactions.

Why Pam2CSK4 or Free Base Pam3CSK4 Cannot Substitute for Pam3CSK4 TFA in TLR2/1-Dependent Applications


Generic substitution of Pam3CSK4 TFA with closely related lipopeptides is not scientifically justified. The diacylated analog Pam2CSK4 predominantly activates the TLR2/6 heterodimer rather than TLR2/1, resulting in a fundamentally different signaling profile [1]. Even at human TLR2/1, where Pam3CSK4 is the preferred ligand, the potency of Pam2CSK4 is approximately nine-fold lower [1]. Additionally, the free base form of Pam3CSK4 exhibits markedly reduced aqueous solubility (~1 mg/mL) compared to the TFA salt (≥16.67 mg/mL in water), compromising experimental reproducibility and stock solution preparation . For applications requiring consistent TLR2/1 activation and reliable aqueous handling, Pam3CSK4 TFA is the only validated and solubility-optimized reagent.

Pam3CSK4 TFA: Quantitative Differentiation Evidence vs. Pam2CSK4 and Free Base Forms


9-Fold Higher Potency at Human TLR2/1 Compared to Pam2CSK4

In a direct head-to-head comparison using human TLR2/1-transfected SW620 cells, Pam3CSK4 (triacylated) exhibited an EC50 of 0.47 ng/mL (95% CI 0.28-0.79), whereas the diacylated analog Pam2CSK4 required a 9-fold higher concentration to achieve half-maximal activation (EC50 4.21 ng/mL, 95% CI 2.34-7.50) [1]. This quantifies the superior potency of Pam3CSK4 at the human TLR2/1 complex.

TLR2/TLR1 agonism innate immunity lipopeptide signaling

Species-Specific Potency Reversal at Equine TLR2/1: Implications for Veterinary Research

In the same study, at equine TLR2/1, the potency relationship reversed: Pam3CSK4 displayed an EC50 of 18.73 ng/mL (95% CI 12.95-27.08), whereas Pam2CSK4 was 44-fold more potent with an EC50 of 0.43 ng/mL (95% CI 0.13-1.48) [1]. This cross-species comparison reveals that Pam3CSK4 TFA's activity profile is species-dependent, making it a critical control for experiments bridging human and veterinary immunology.

veterinary immunology TLR2/1 species differences equine research

16-Fold Enhanced Aqueous Solubility of TFA Salt Over Free Base

The TFA salt of Pam3CSK4 achieves a water solubility of 16.67 mg/mL (with ultrasonic assistance), while the free base form (CAS 112208-00-1) is reported to dissolve only to approximately 1 mg/mL in water . This represents a >16-fold improvement. Vendor guidance further notes that the salt form 'usually boasts enhanced water solubility and stability' compared to the free base .

lipopeptide solubility stock solution preparation in vitro handling

Defined TFA Salt Form Ensures Reproducible Purity and Handling

Vendor specifications for Pam3CSK4 TFA consistently report purity >95% (HPLC) and provide batch-specific molecular weight data (C81H156N10O13S·3CF3COOH, MW ~1510.2) . In contrast, free base preparations may vary in counterion content and residual TFA levels, leading to unpredictable solubility and bioactivity. The defined TFA salt form offers a standardized chemical entity with established storage stability (-20°C for at least 2 years as powder) .

chemical stability lot-to-lot consistency procurement quality

Optimal Use Cases for Pam3CSK4 TFA Based on Quantitative Differentiation


Human TLR2/1 Signaling and Innate Immunity Studies

Given its 9-fold higher potency at human TLR2/1 compared to Pam2CSK4 [1], Pam3CSK4 TFA is the agonist of choice for dose-response experiments in human cell lines (e.g., THP-1, PBMCs, HEK-Blue™ hTLR2/1) where robust and specific activation of the TLR2/1 pathway is required. Its high solubility facilitates preparation of concentrated stocks for high-throughput screening.

Vaccine Adjuvant Research in Human and Mouse Models

As a potent TLR2/1 adjuvant that enhances antigen-specific IgM and IgG responses at 200 µg/animal [2], Pam3CSK4 TFA is widely used to evaluate vaccine formulations. The TFA salt form ensures consistent adjuvant dosing and reduces variability due to solubility issues, which is critical for comparative immunogenicity studies.

Cross-Species Comparative Immunology (Human vs. Equine)

The species-dependent potency of Pam3CSK4 TFA—high in human, low in equine TLR2/1 [1]—makes it an essential tool for studies comparing innate immune recognition across species. Researchers investigating zoonotic infections or veterinary vaccine development can use Pam3CSK4 TFA as a reference to calibrate TLR2/1 responses in different host species.

In Vitro T Cell and Dendritic Cell Activation Assays

Pam3CSK4 TFA (50 µg/mL) induces lymphocyte proliferation and cytokine production in mouse spleen cells [2]. The solubility-enhanced TFA salt allows preparation of accurate working concentrations for co-culture systems, supporting studies of T cell differentiation, DC maturation, and antigen presentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam3CSK4 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.